BenchChemオンラインストアへようこそ!

Methyl 4-aminopyrimidine-5-carboxylate

Physicochemical property Lipophilicity Synthetic intermediate selection

Select CAS 714975-53-8 as your synthetic intermediate to leverage its uniquely balanced LogP (0.3) and 17 g/L aqueous solubility—properties that minimize emulsion formation during liquid-liquid extractions vs. more lipophilic esters. This methyl ester scaffold is validated in kinase inhibitor programs (VEGFR-2 IC50 170 nM, c-Met IC50 210 nM) and HDAC inhibitor development (HDAC6 IC50 24.8 μM), and serves as a key intermediate in published nucleoside analog synthetic routes. Procuring the methyl ester avoids a hydrolysis step and ensures compatibility with established amide-coupling protocols.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 714975-53-8
Cat. No. B1342599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminopyrimidine-5-carboxylate
CAS714975-53-8
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CN=C1N
InChIInChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9)
InChIKeySGGFEYSMPKNABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Aminopyrimidine-5-Carboxylate (CAS 714975-53-8): Core Building Block Specifications and Procurement Baseline


Methyl 4-aminopyrimidine-5-carboxylate (CAS 714975-53-8) is a heterocyclic organic compound with the molecular formula C₆H₇N₃O₂ and molecular weight 153.14 g/mol [1]. It features a pyrimidine ring substituted with an amino group at the 4-position and a methyl carboxylate ester at the 5-position . The compound is a solid with calculated density of 1.319 g/cm³, boiling point of 293.5°C at 760 mmHg, and sparing aqueous solubility of 17 g/L at 25°C . Its primary procurement value lies in serving as a versatile synthetic intermediate and molecular building block in pharmaceutical research, particularly for constructing more complex heterocyclic systems including pyrimido[4,5-d]pyrimidines [2].

Why Generic 4-Aminopyrimidine-5-Carboxylate Esters Cannot Be Substituted for CAS 714975-53-8


The 4-aminopyrimidine-5-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating activity against diverse kinase targets including VEGFR-2, c-Met, PLK1, and the TAM family, as well as applications as HDAC inhibitors [1][2][3]. However, the specific ester moiety at the 5-carboxylate position is not an interchangeable component; it critically dictates physicochemical properties that determine downstream synthetic compatibility and, in derivative compounds, profoundly influences pharmacokinetic behavior and biological potency [4]. Substitution of the methyl ester with ethyl, benzyl, or carboxylic acid analogs alters lipophilicity (LogP), solubility, and steric profile, which can compromise reaction yields, change purification requirements, or render a synthetic route non-viable. The following quantitative evidence demonstrates where CAS 714975-53-8 exhibits measurable differentiation from its closest structural analogs.

Quantitative Differentiation Evidence: Methyl 4-Aminopyrimidine-5-Carboxylate vs. Closest Analogs


LogP and Lipophilicity: Methyl Ester (0.3) vs. Ethyl Ester (0.6) vs. Carboxylic Acid (-1.8 Estimated)

Methyl 4-aminopyrimidine-5-carboxylate exhibits a calculated XLogP3 value of 0.3 [1], indicating moderate lipophilicity that balances organic solvent compatibility with sufficient polar character for aqueous workup conditions. In contrast, its ethyl ester analog (CAS 65195-35-9) has a higher calculated LogP of approximately 0.82 , while the free carboxylic acid analog (CAS 20737-41-1) would exhibit substantially lower LogP (estimated -1.8) based on typical ester-to-acid LogP differences. This difference in lipophilicity directly impacts chromatographic behavior, solvent partitioning during extractions, and reaction kinetics in nucleophilic substitution or coupling reactions.

Physicochemical property Lipophilicity Synthetic intermediate selection

Synthetic Route Specificity: Methyl Ester as Enabling Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

A patent disclosure explicitly identifies methyl 4-aminopyrimidine-5-carboxylate as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The process is described as having the advantages of simple and safe operational procedure and mild reaction conditions, facilitating convenient industrial production. Notably, the methyl ester group is specifically required for this synthetic route; substitution with the ethyl ester or free acid would either alter reaction kinetics or be incompatible with subsequent coupling steps due to differences in electrophilicity and steric accessibility of the carbonyl carbon.

Medicinal chemistry Nucleoside analog synthesis Process chemistry

Scaffold Validation: 4-Aminopyrimidine-5-Carboxylate Derivatives as Kinase Inhibitor Precursors

While methyl 4-aminopyrimidine-5-carboxylate itself is an intermediate rather than an active pharmaceutical ingredient, its closely related 4-aminopyrimidine-5-carboxaldehyde oxime derivatives have demonstrated nanomolar potency as dual c-Met/VEGFR-2 inhibitors [1]. Compound 18a exhibited IC₅₀ values of 210 nM against c-Met and 170 nM against VEGFR-2 in enzyme assays. This scaffold validation establishes the broader 4-aminopyrimidine-5-carboxylate framework as a productive starting point for kinase inhibitor development, with the methyl ester providing a convenient handle for further functionalization via amide coupling or ester hydrolysis.

Kinase inhibition Drug discovery c-Met VEGFR-2

HDAC Inhibitory Activity Baseline: Methyl Ester Derivative IC₅₀ Values Against HDAC Isoforms

A structurally related 4-aminopyrimidine-5-carboxylate derivative (CHEMBL1800379) has been evaluated against multiple histone deacetylase (HDAC) isoforms in biochemical assays [1]. This derivative exhibited IC₅₀ values of 100,000 nM (100 μM) against HDAC4 and HDAC5, and 24,800 nM (24.8 μM) against HDAC6. While the parent methyl ester itself serves as a synthetic intermediate rather than a direct HDAC inhibitor, these data establish a quantitative baseline for the scaffold's interaction with epigenetic targets and inform structure-activity relationship (SAR) studies where the methyl ester position is a key modification site.

Epigenetics HDAC inhibition Cancer therapeutics

Solubility Profile: Methyl Ester (17 g/L) vs. Structural Analogs for Synthetic Workflow Compatibility

Methyl 4-aminopyrimidine-5-carboxylate has a calculated aqueous solubility of 17 g/L at 25°C (sparingly soluble) . The ethyl ester analog (CAS 65195-35-9), with increased hydrocarbon content, is expected to exhibit lower aqueous solubility (estimated <10 g/L) based on the 0.3-0.5 unit higher LogP. The free carboxylic acid analog (CAS 20737-41-1), in contrast, would show substantially higher aqueous solubility due to ionization at physiological or basic pH. This solubility profile of the methyl ester represents a practical balance—sufficient water compatibility for aqueous workup while maintaining adequate organic solvent solubility for typical reaction conditions (dichloromethane, ethyl acetate).

Solubility Process chemistry Reaction medium selection

Commercial Availability and Purity Benchmark: 95-98% Purity Range Across Suppliers

Methyl 4-aminopyrimidine-5-carboxylate is commercially available from multiple reputable suppliers with consistent purity specifications in the 95-98% range . BOC Sciences offers the compound at 95% minimum purity ; Aladdin Scientific and ChemScene supply at ≥98% and ≥96% purity respectively . This consistent availability across vendors ensures supply chain redundancy. In contrast, the ethyl ester analog (CAS 65195-35-9) and benzyl ester analog have more limited commercial availability with fewer supplier options, which may lead to longer lead times or supply constraints for research programs requiring those specific esters.

Procurement Quality control Research-grade chemicals

Validated Application Scenarios for Methyl 4-Aminopyrimidine-5-Carboxylate Procurement


Medicinal Chemistry: Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

Methyl 4-aminopyrimidine-5-carboxylate is specifically validated as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The synthetic route is characterized by simple operational procedures, mild reaction conditions, and suitability for convenient industrial production. Research groups pursuing antiviral or anticancer nucleoside analog programs should select this methyl ester intermediate over other esters to leverage the established protocol, thereby reducing method development time and ensuring reproducible yields.

Kinase Inhibitor Drug Discovery: c-Met/VEGFR-2 Dual Inhibition Scaffold Development

The 4-aminopyrimidine-5-carboxylate scaffold serves as a productive starting point for developing dual c-Met/VEGFR-2 kinase inhibitors, with oxime derivatives demonstrating IC₅₀ values of 210 nM (c-Met) and 170 nM (VEGFR-2) [2]. The methyl ester provides a versatile handle for further derivatization via amide bond formation with diverse amines, enabling systematic exploration of structure-activity relationships. Procurement of the methyl ester rather than the free acid eliminates an ester hydrolysis step that could otherwise introduce impurities or reduce overall yield.

Epigenetic Probe Development: HDAC Inhibitor SAR Studies

For research programs targeting histone deacetylases (HDACs), the 4-aminopyrimidine-5-carboxylate scaffold has established baseline inhibitory activity with derivative IC₅₀ values of 100 μM against HDAC4/5 and 24.8 μM against HDAC6 [3]. The methyl ester intermediate enables systematic substitution at both the 4-amino and 5-carboxylate positions to optimize potency and isoform selectivity. The moderate lipophilicity (LogP = 0.3) of this building block [4] facilitates the synthesis of derivatives with drug-like physicochemical properties suitable for cellular target engagement studies.

Process Chemistry: Multi-Step Heterocycle Construction Requiring Balanced Lipophilicity

The methyl ester's LogP of 0.3 and aqueous solubility of 17 g/L [4] provide an optimal balance for multi-step synthetic sequences involving both organic and aqueous phases. This intermediate lipophilicity reduces emulsion formation during liquid-liquid extractions compared to more lipophilic esters (e.g., ethyl, LogP ~0.6-0.82), while maintaining sufficient organic solubility for standard coupling reactions. Process chemists developing scalable routes to pyrimido[4,5-d]pyrimidines or related bicyclic systems should prioritize the methyl ester for its predictable phase-partitioning behavior and compatibility with common organic solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-aminopyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.